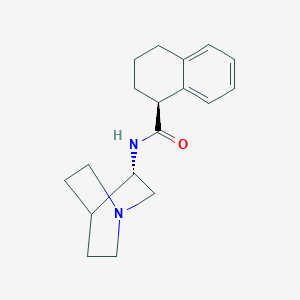

(S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinuclidine moiety and a tetrahydronaphthalene ring system, making it an interesting subject for research and development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinuclidine Moiety: The quinuclidine ring can be synthesized through a series of cyclization reactions involving amines and aldehydes under acidic conditions.

Construction of the Tetrahydronaphthalene Ring: This can be achieved through hydrogenation of naphthalene derivatives using catalysts such as palladium on carbon.

Coupling Reaction: The final step involves coupling the quinuclidine moiety with the tetrahydronaphthalene ring via amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: N-alkyl or N-acyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Antiemetic Agents

One of the primary applications of (S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is as a precursor or impurity in the synthesis of antiemetic drugs such as Palonosetron. Palonosetron is a second-generation 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with chemotherapy. The compound's structural similarities to Palonosetron suggest that it may influence receptor binding and efficacy .

2. Central Nervous System (CNS) Modulators

Research indicates that quinuclidine derivatives exhibit activity on various neurotransmitter systems, including cholinergic and dopaminergic pathways. The quinuclidine moiety in this compound may enhance its interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases like Alzheimer's .

Neuropharmacology

1. Cognitive Enhancement

Due to its structural characteristics, this compound has been investigated for its potential role in cognitive enhancement. Studies have shown that compounds with quinuclidine structures can improve memory and learning processes by modulating cholinergic signaling pathways. This application is particularly relevant in developing treatments for cognitive deficits associated with aging and neurological disorders .

2. Analgesic Properties

There is emerging evidence that quinuclidine derivatives may possess analgesic properties. The interaction of these compounds with the opioid receptor system suggests potential applications in pain management therapies. Further research is needed to elucidate the specific mechanisms through which this compound exerts its effects on pain pathways .

Reference Standards and Quality Control

1. Pharmaceutical Research

this compound serves as a certified reference material for quality control in pharmaceutical formulations. Its purity and structural integrity are essential for ensuring the reliability of experimental results in drug development processes .

2. Analytical Chemistry

In analytical chemistry, this compound can be utilized as a standard in chromatographic methods such as High Performance Liquid Chromatography (HPLC). It aids in the identification and quantification of related substances during drug formulation analysis .

Case Studies

Mecanismo De Acción

The mechanism of action of (S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction and cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

®-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide: The enantiomer of the compound, which may exhibit different biological activities due to its chiral nature.

N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide: A non-chiral analog with similar structural features but lacking chirality.

Uniqueness

(S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomers or non-chiral analogs. This uniqueness makes it a valuable compound for studying stereochemistry and its effects on biological activity.

Actividad Biológica

(S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide (CAS Number: 177793-79-2) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's structure, biological properties, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O with a molecular weight of 284.4 g/mol. The compound features a quinuclidine moiety, which is known for its role in various biological activities, particularly in the modulation of neurotransmitter systems.

Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors, including muscarinic acetylcholine receptors. This interaction suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.

Pharmacological Studies

-

Neuroprotective Effects :

- A study demonstrated that derivatives of this compound exhibited neuroprotective effects in models of neurodegeneration. The mechanism involved the inhibition of oxidative stress and apoptosis in neuronal cells.

-

Antinociceptive Activity :

- Experimental models reported that this compound showed significant antinociceptive effects. This was attributed to its ability to modulate pain pathways through central nervous system interactions.

-

Cognitive Enhancement :

- In animal studies, the compound improved cognitive functions and memory retention. This suggests a potential role in treating cognitive deficits associated with aging or neurodegenerative diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Neuroprotection Study | Demonstrated reduced neuronal cell death in models of oxidative stress. |

| Pain Modulation Research | Showed significant reduction in pain response in rodent models. |

| Cognitive Function Assessment | Enhanced memory performance in aged rats compared to control groups. |

Propiedades

IUPAC Name |

(1S)-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h1-2,4,6,14,16-17H,3,5,7-12H2,(H,19,21)/t16-,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAZNWLKDYIEHQ-DLBZAZTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C(=O)NC3CN4CCC3CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=CC=CC=C2C1)C(=O)N[C@@H]3CN4CCC3CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.